molecular formula C16H16O B1594069 1,1-Diphenylbutan-2-one CAS No. 6336-52-3

1,1-Diphenylbutan-2-one

Cat. No. B1594069
CAS RN: 6336-52-3
M. Wt: 224.3 g/mol
InChI Key: QVOFDZINRNBPOP-UHFFFAOYSA-N
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Description

1,1-Diphenylbutan-2-one is a chemical compound . It has a molecular formula of C16H16O .


Molecular Structure Analysis

The molecular weight of 1,1-Diphenylbutan-2-one is 224.30 . Unfortunately, the specific details about its molecular structure are not provided in the search results.

Scientific Research Applications

1. Structural Analysis in Crystallography

The study of 1,1-diphenylbutane-1,3-diol, a structurally related compound to 1,1-Diphenylbutan-2-one, reveals unique intramolecular hydrogen bonding, contributing to the understanding of open-chain 1,3-diols in crystallography (Carvalho et al., 1996).

2. Enantiomeric Resolution in Chemistry

Research on derivatives of 1,1-Diphenylbutan-2-one, like 2,3-diphenylbutane-1,4-diol, highlights their role in enantiomeric resolution processes using (S)-proline and boric acid, demonstrating the compound's importance in stereochemistry (Periasamy et al., 2001).

3. Catalysis in Organic Synthesis

A derivative, (S)-3-Methyl-1, 1-diphenylbutane-1, 2-diamine, is utilized as an organocatalyst for synthesizing tetra-substituted imidazoles, illustrating the compound's application in facilitating environmentally friendly organic reactions (Rana et al., 2018).

4. Advancements in Polymer Chemistry

2,3-dimethyl-2,3-diphenylbutane, another derivative, serves as a free-radical initiator in polymer crosslinking, highlighting its role in polymer chemistry and fire-proofing applications (Shen Xiao-don, 1999).

5. NMR Spectroscopy in Structural Analysis

The compound's derivatives are used in NMR spectroscopy for structural elucidation, enhancing the understanding of molecular configurations in chemistry (Spassov et al., 1983).

6. Asymmetric Synthesis

Asymmetric synthesis using derivatives of 1,1-Diphenylbutan-2-one in producing diol compounds demonstrates the compound's significance in stereoselective organic synthesis (Periasamy et al., 2003).

7. Synthesis of Diketones

The compound's derivatives play a role in the one-step synthesis of 1,4-diketones, showcasing its utility in simplifying complex chemical processes (Ceylan et al., 2004).

8. Microbial Degradation Research

1,3-Diphenylbutane, structurally related to 1,1-Diphenylbutan-2-one, is studied for its microbial degradation, contributing to environmental science and waste management research (Sielicki et al., 1978).

9. Electrophilic Reactions in Organic Chemistry

Studies on 1,3-dimethoxy-1,1-diphenylbutane derivatives provide insights into electrophilic reactions and stereochemical outcomes in organic synthesis (Walborsky et al., 1984).

10. Applications in Medicinal Chemistry

Derivatives like (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one, synthesized from related compounds, demonstrate the compound's potential in developing novel chemical entities for pharmaceutical applications (Mancuso et al., 2018).

properties

IUPAC Name

1,1-diphenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-2-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOFDZINRNBPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284877
Record name 1,1-diphenylbutan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diphenylbutan-2-one

CAS RN

6336-52-3
Record name 1,1-Diphenyl-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6336-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 39522
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC46896
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46896
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Record name NSC39522
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-diphenylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
W Wilson, ZY Kyi - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… 4-Diethylamino-1 : 1-diphenylbutan-2-one hydrochloride (16 hours ; A ; 39y0), m. p. Found : … Degradation of 4-Morpholino- 1 : 1-diphenylbutan-2-one Methiodide.-The methiodide (10 g.) …
Number of citations: 1 pubs.rsc.org
ZY Kyi, W Wilson - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… -1 : 1-diphenylbutan-2-one Oxime Methiodides.-In aqueous media. 4-Dimethylamino- 1 : 1-diphenylbutan-2-one … 4-Dimethylamino-1 : 1-diphenylbutan-2-one oxime methiodide (3 g.) …
Number of citations: 8 pubs.rsc.org
M Komatsu, N Nishikaze, M Sakamoto… - The Journal of …, 1974 - ACS Publications
Results Reaction with Diphenylketene. 1, 2, 3-Trialkyldiaziri-dines la-d reacted with diphenylketene (2) in refluxing benzene to give the acyclic 1: 2 adducts, N-alkyl-IV-(1-al-kylamino-2-…
Number of citations: 44 pubs.acs.org
N Kise, T Sakurai - The Journal of Organic Chemistry, 2015 - ACS Publications
The reductive coupling of aliphatic esters with benzophenones by Zn–TiCl 4 in THF gave two- and four-electron reduced products, diaryl(hydroxy)methyl ketones, and diarylmethyl …
Number of citations: 12 pubs.acs.org
E Walton, P Ofner, RH Thorp - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… Preliminary attempts to condense 1 : 1-diphenylbutan-2-one (prepared from diphenylacetonitrile and ethylmagnesium bromide) with 2-chloro- 1-dimethylaminopropane, with a view to …
Number of citations: 27 pubs.rsc.org
T Satoh, J Inoh, Y Kawamura, Y Kawamura… - Bulletin of the …, 1998 - journal.csj.jp
Biphenyl-2-ols undergo regioselective mono- and diarylation upon a treatment with aryl iodides in the presence of a palladium catalyst in DMF using Cs 2 CO 3 as a base to produce 1,1…
Number of citations: 188 www.journal.csj.jp
RC Cookson, NS Wariyar - Journal of the Chemical Society (Resumed …, 1956 - pubs.rsc.org
OPEN-CHAIN &unsaturated ketones and a-phenyl-ketones have been known for several years to show an unusually intense absorption band in their ultraviolet spectra at about 290 mp…
Number of citations: 80 pubs.rsc.org
Y Li, B Ma, C Cui - Dalton Transactions, 2015 - pubs.rsc.org
The NHC-stabilized silylaminosilylene Ar(SiMe3)N(Cl)Si(IiPr) (1, Ar = 2,6-iPr2C6H3, IiPr = 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene) reacted rapidly with a series of enolizable …
Number of citations: 9 pubs.rsc.org
R Knorr, G Böhrer, B Schubert… - Chemistry–A European …, 2012 - Wiley Online Library
Short‐lived pivaloylmetals, (H 3 C) 3 C‐COM, were established as the reactive intermediates arising through thermal heterolytic expulsion of O=CtBu 2 from the overcrowded metal …
SH Harper - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter reviews the general methods of preparation, properties and reactions characteristic of diphenyl-alkanes and -alkenes, in which the phenyl groups are …
Number of citations: 3 www.sciencedirect.com

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